2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile
Description
2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile is a heterocyclic compound featuring two benzothiazole moieties linked via a sulfanyl (-S-) group, with additional functional groups including a ketone (-C=O) and a nitrile (-C≡N). Benzothiazoles are known for their broad bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3OS3/c19-9-11(17-20-12-5-1-3-7-15(12)24-17)14(22)10-23-18-21-13-6-2-4-8-16(13)25-18/h1-8,11H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNXVNBKSITPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(C#N)C(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile typically involves multi-step organic reactions. One common method includes the condensation of benzothiazole derivatives with appropriate nitrile and sulfanyl compounds under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-4-(1,3-benzothiazol-2-ylsulfanyl)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Benzothiazole Moieties
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone
- Structure: Contains a single benzothiazole ring linked via a sulfanyl group to a phenylethanone moiety.
- Key Differences : Lacks the nitrile group and second benzothiazole ring present in the target compound.
- Relevance : Demonstrated crystallographic similarities in benzothiazole ring geometry .
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3a)
- Structure : Combines benzothiazole with a pyrazolopyrimidine core.
- Bioactivity: Exhibited significant antimicrobial activity against P. aeruginosa (MIC = 12.5 µg/mL) .
- Key Differences : Replaces the butanenitrile backbone with a fused pyrazolopyrimidine system.
N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I)
Functional Analogues with Sulfanyl Linkages
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide
- Structure : Contains a sulfanyl bridge between benzothiazole and a thiazole-substituted butanamide.
- Relevance : Highlights the role of sulfanyl groups in enhancing molecular interactions .
2-(1-iminoethyl)-4-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-3-oxobutanenitrile
Bioactivity Comparison
Crystallographic and Electronic Properties
- Crystal Packing : Benzothiazole fragments exhibit planar geometries with π-π stacking interactions, as seen in related compounds like 6-bromo-2-methylsulfanyl-1,3-benzothiazole .
- Hydrogen Bonding : Sulfanyl and nitrile groups may participate in hydrogen-bonding networks, influencing solubility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
